An In-depth Technical Guide to 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride for Advanced Research
An In-depth Technical Guide to 5-Trifluoromethyl-pyridazin-3-ylamine Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and its strategic applications in medicinal chemistry, grounded in authoritative scientific principles.
Introduction: The Strategic Importance of a Trifluoromethylated Pyridazine Scaffold
5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride belongs to the pyridazine class of nitrogen-containing heterocycles. The true value of this molecule in drug discovery lies in the synergistic combination of its two core components: the pyridazine ring and the trifluoromethyl (-CF3) group.
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The Pyridazine Core: Pyridazine derivatives are a cornerstone in medicinal chemistry, renowned for a broad spectrum of biological activities. These activities include anti-hypertensive, anti-inflammatory, anti-cancer, and anti-diabetic properties, among others[1][2][3]. The arrangement of adjacent nitrogen atoms in the pyridazine ring allows for diverse intermolecular interactions, making it a versatile scaffold for designing pharmacologically active agents[1][3].
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The Trifluoromethyl Group (-CF3): The incorporation of a -CF3 group is a well-established strategy in modern drug design to enhance a molecule's therapeutic profile[4][5]. This group is highly electronegative and lipophilic, which can profoundly influence a compound's properties[6][7]. Key benefits include:
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability[4].
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Increased Lipophilicity: The -CF3 group increases the molecule's ability to permeate biological membranes, a critical factor for reaching its target site of action[4][7].
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Modulated Receptor Binding: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the entire molecule, potentially leading to stronger and more selective binding to biological targets[4][8].
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Consequently, 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride serves as a crucial intermediate, providing a pre-packaged combination of a biologically active core and a performance-enhancing functional group for the synthesis of novel therapeutic candidates[9][10].
Physicochemical and Structural Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The hydrochloride salt form is utilized to improve the compound's solubility and stability for handling and formulation purposes.
| Property | Value | Source(s) |
| IUPAC Name | 5-(Trifluoromethyl)pyridazin-3-amine hydrochloride | N/A (Derived) |
| CAS Number | 2331259-81-3 | [11] |
| Molecular Formula | C₅H₅ClF₃N₃ | N/A (Derived from base) |
| Molecular Weight | 199.56 g/mol | N/A (Derived from base) |
| Appearance | Solid (Specific color may vary by supplier) | [12] (For related compound) |
| Boiling Point (Free Base) | 294.8±40.0 °C (Predicted) | [10] |
| Storage Conditions | 2-8°C, often under inert atmosphere | [10][12][13] |
Synthesis and Mechanistic Considerations
While specific, detailed, and peer-reviewed synthetic procedures for 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride are not abundantly available in public literature, a logical synthetic strategy can be inferred from established organofluorine and heterocyclic chemistry principles. A common approach involves the construction of the trifluoromethylated pyridazine ring followed by amination.
A plausible synthetic pathway could involve the cyclocondensation of a trifluoromethyl-containing building block. For instance, a precursor like a trifluoro-1,3-dicarbonyl compound could react with hydrazine to form the pyridazine ring. Subsequent functional group manipulations, such as chlorination followed by nucleophilic aromatic substitution with an amine source (like ammonia or a protected amine), would yield the final product.
The diagram below illustrates a generalized, conceptual workflow for the synthesis of such compounds, highlighting the key strategic steps.
Caption: Conceptual workflow for the synthesis of 5-Trifluoromethyl-pyridazin-3-ylamine HCl.
Causality in Experimental Choices:
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Cyclocondensation: This is a classic and efficient method for forming six-membered heterocyclic rings like pyridazines.
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Halogenation: Converting a pyridazinone to a chloropyridazine is a standard procedure to create a good leaving group at the target position, making it susceptible to nucleophilic attack.
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Amination: Nucleophilic aromatic substitution is a reliable method for introducing an amino group onto an activated heterocyclic ring.
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Salt Formation: The final treatment with hydrochloric acid serves to protonate the basic nitrogen atoms, forming the hydrochloride salt. This typically enhances the compound's crystallinity, stability, and aqueous solubility, which is highly advantageous for storage, handling, and subsequent reactions or biological assays.
Applications in Medicinal Chemistry and Drug Discovery
The primary application of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is as a versatile building block for the synthesis of more complex, biologically active molecules[9][10]. The pyridazine nucleus is a known pharmacophore present in drugs with a wide array of therapeutic uses, including cardiovascular and anti-cancer agents[1][14].
Researchers can leverage the reactive amino group for various chemical transformations, such as:
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Amide bond formation: Coupling with carboxylic acids to explore structure-activity relationships (SAR) in a new series of compounds.
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Urea/thiourea formation: Reacting with isocyanates or isothiocyanates.
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Buchwald-Hartwig or Suzuki coupling: After conversion of the amine to a suitable leaving group (e.g., a halide), enabling the formation of carbon-carbon or carbon-nitrogen bonds to build molecular complexity.
Recent studies have highlighted the potential of pyridazine derivatives as potent inhibitors of targets like ecto-5'-nucleotidase (CD73), which is implicated in cancer immunotherapy[15]. The unique electronic and steric properties conferred by the trifluoromethyl group make this specific building block an attractive starting point for designing novel inhibitors in such therapeutic areas[13].
The diagram below illustrates the role of this compound as a key starting material in a drug discovery program.
Caption: Role as a key intermediate in a typical drug discovery workflow.
Safety, Handling, and Experimental Protocols
5.1 Safety and Hazard Information
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Potential Hazards: May be harmful if swallowed, harmful in contact with skin, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[16].
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
5.2 Protocol: Safe Laboratory Handling
This protocol provides a self-validating system for the safe handling of milligram-to-gram quantities of the compound.
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Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
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Weighing: Tare a suitable container on an analytical balance. Carefully transfer the required amount of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride using a spatula. Avoid creating dust. Close the primary container immediately after use.
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Dissolution/Reaction Setup: Add the solvent or reagents to the vessel containing the compound inside the fume hood. If the dissolution is exothermic, add the solvent slowly and monitor the temperature.
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Cleanup: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of contaminated wipes and gloves in a designated solid chemical waste container.
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Waste Disposal: Dispose of all chemical waste (solid and liquid) in appropriately labeled hazardous waste containers according to institutional and local regulations.
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Final Check: After completing the work, wash hands thoroughly with soap and water.
Conclusion
5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a high-value chemical intermediate for advanced research, particularly in the fields of medicinal chemistry and drug discovery. Its structure strategically combines the proven biological relevance of the pyridazine scaffold with the pharmacokinetic and pharmacodynamic benefits of the trifluoromethyl group. This makes it an excellent starting point for the synthesis of novel chemical entities with enhanced therapeutic potential. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
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